3-[(3,5-Dimethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Functional groups such as 3,5-dimethylphenyl and 4-methylphenyl are introduced through substitution reactions.
Carbamoylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H22N4O3/c1-13-4-6-16(7-5-13)20-11-19(23(29)30)26-21-18(12-24-27(20)21)22(28)25-17-9-14(2)8-15(3)10-17/h4-12,20,26H,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
RYTQNVJPKIANFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=CC(=C4)C)C)C(=O)O |
Origin of Product |
United States |
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